molecular formula C15H27NO5 B2990687 Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate CAS No. 178961-62-1

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B2990687
CAS No.: 178961-62-1
M. Wt: 301.383
InChI Key: QNAATGUUOVFIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H27NO5. It is a useful research chemical often employed in various scientific studies and industrial applications.

Preparation Methods

The synthesis of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate typically involves the reaction of 5-methoxypyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in various organic reactions.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Medicine: It is investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the context of its use, such as in drug development or metabolic studies .

Comparison with Similar Compounds

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry and drug development.

    2,6-Di-tert-butyl-4-methylpyridine: Utilized in various organic synthesis reactions.

    2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole: Employed as a ligand in asymmetric synthesis

These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in research and industry.

Properties

IUPAC Name

ditert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)10-8-9-11(19-7)16(10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAATGUUOVFIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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